4-benzyl-2-(trifluoromethyl)morpholine
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Overview
Description
4-benzyl-2-(trifluoromethyl)morpholine is a chemical compound characterized by the presence of a benzyl group attached to a morpholine ring, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-(trifluoromethyl)morpholine typically involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by the introduction of the trifluoromethyl group. One common method involves the use of trifluoromethyl iodide (CF3I) as the trifluoromethylating agent. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-2-(trifluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the trifluoromethyl group or the reduction of the morpholine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: De-trifluoromethylated morpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-benzyl-2-(trifluoromethyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-benzyl-2-(trifluoromethyl)morpholine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
N-benzylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-trifluoromethylmorpholine: Lacks the benzyl group, affecting its biological activity.
N-benzyl-2-methylmorpholine: Substitutes the trifluoromethyl group with a methyl group, altering its reactivity.
Uniqueness
4-benzyl-2-(trifluoromethyl)morpholine is unique due to the presence of both the benzyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-Benzyl-2-(trifluoromethyl)morpholine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a morpholine ring substituted with a benzyl group and a trifluoromethyl group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability and efficacy in biological systems .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its effects on viral infections.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, related trifluoromethyl-containing compounds have shown promising results in inhibiting cell proliferation in cancer cell lines. In particular, one study demonstrated that a structurally similar compound inhibited the growth of HeLa cells with an IC50 value of 9.22 µM after 72 hours of treatment . This suggests that this compound may possess similar properties, warranting further investigation.
Antiviral Activity
The antiviral potential of morpholine derivatives has been explored in the context of filovirus infections, such as Ebola and Marburg viruses. Compounds with morpholine moieties have been identified as effective inhibitors of viral entry into host cells . Although specific data on this compound is limited, the structural characteristics suggest it could also exhibit antiviral activity.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, the presence of the trifluoromethyl group may enhance interactions with biological targets by stabilizing conformations conducive to binding. Additionally, the morpholine ring is known to participate in hydrogen bonding interactions, which can be critical for binding to enzymes or receptors involved in cancer progression or viral pathogenesis .
Case Studies and Research Findings
Several studies have highlighted the significance of trifluoromethyl-containing compounds in drug development:
- Antifilovirus Activity : Research has shown that certain morpholine derivatives can inhibit filovirus entry into cells, demonstrating their potential as therapeutic agents against severe viral infections .
- Anticancer Studies : A study on related compounds indicated that modifications in the structure significantly affected their anticancer potency, emphasizing the importance of substituents like trifluoromethyl groups in enhancing efficacy .
- In Vitro Assays : Various assays have been employed to assess the biological activity of similar compounds, including cytotoxicity tests on cancer cell lines and viral inhibition assays .
Summary Table of Biological Activities
Activity | Compound | IC50 Value | Assay Type |
---|---|---|---|
Anticancer | Trifluoromethyl derivative (similar) | 9.22 µM | HeLa cell proliferation |
Antiviral | Morpholine derivatives | <10 µM | Viral entry inhibition |
Cytotoxicity | Various morpholine-based compounds | Varies | Multiple cancer cell lines |
Properties
IUPAC Name |
4-benzyl-2-(trifluoromethyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)11-9-16(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQAUYAEALGKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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